![molecular formula C22H25NO2S B4070640 N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)
N-[4-(1-adamantyl)phenyl]benzenesulfonamide
Overview
Description
N-[4-(1-adamantyl)phenyl]benzenesulfonamide, commonly known as ADAMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADAMTS is a sulfonamide derivative of adamantane, a polycyclic hydrocarbon that is widely used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ADAMTS is complex and involves multiple signaling pathways. One of the primary mechanisms of action is the inhibition of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. ADAMTS inhibits angiogenesis by targeting various growth factors and receptors involved in the process. Additionally, ADAMTS has been shown to modulate the immune response by regulating the activity of immune cells and cytokines.
Biochemical and Physiological Effects
ADAMTS has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ADAMTS inhibits the proliferation and migration of cancer cells, induces apoptosis, and modulates the expression of various genes involved in cancer progression. In vivo studies have shown that ADAMTS inhibits tumor growth and metastasis, reduces inflammation, and modulates the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of ADAMTS for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, ADAMTS is readily available in large quantities, making it a cost-effective reagent for scientific research. However, one of the limitations of ADAMTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on ADAMTS. One area of research is the development of novel ADAMTS derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of ADAMTS and its potential applications in the treatment of various diseases. Finally, the development of ADAMTS-based diagnostic and therapeutic tools is an exciting area of research that has the potential to revolutionize the field of medicine.
Scientific Research Applications
ADAMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. ADAMTS has been shown to inhibit tumor growth and metastasis by targeting various signaling pathways involved in cancer progression. Additionally, ADAMTS has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2S/c24-26(25,21-4-2-1-3-5-21)23-20-8-6-19(7-9-20)22-13-16-10-17(14-22)12-18(11-16)15-22/h1-9,16-18,23H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELTOKSAMVDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4070563.png)
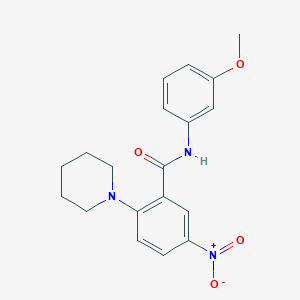
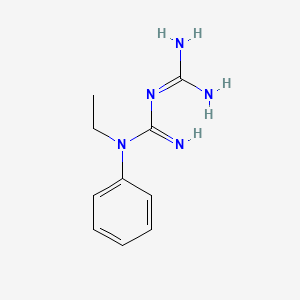
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)
![N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4070586.png)
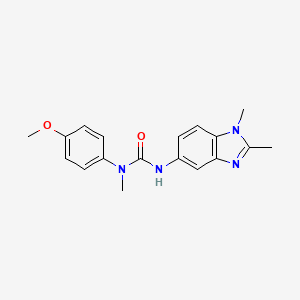
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-5-(2-fluorophenyl)-2-furamide](/img/structure/B4070595.png)
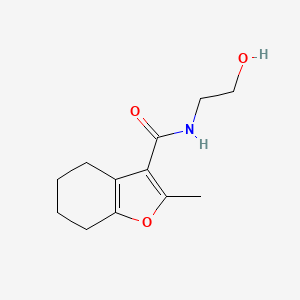
![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![2-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4070619.png)
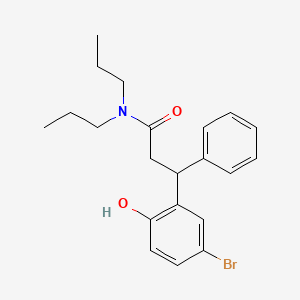
![3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4070629.png)
![6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070660.png)